molecular formula C16H14Cl2O B3025094 2',6'-Dichloro-3-(3-methylphenyl)propiophenone CAS No. 898768-27-9

2',6'-Dichloro-3-(3-methylphenyl)propiophenone

Cat. No.: B3025094
CAS No.: 898768-27-9
M. Wt: 293.2 g/mol
InChI Key: AMENFXIJNRGAJK-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O and a molecular weight of 293.19 g/mol. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, which is further connected to a propiophenone structure. It is commonly used in various chemical syntheses and industrial applications.

Preparation Methods

The synthesis of 2’,6’-Dichloro-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 2,6-dichlorobenzoyl chloride with 3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2’,6’-Dichloro-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’,6’-Dichloro-3-(3-methylphenyl)propiophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .

Comparison with Similar Compounds

2’,6’-Dichloro-3-(3-methylphenyl)propiophenone can be compared with similar compounds such as:

    2’,6’-Dichloro-3-(4-methylphenyl)propiophenone: Similar structure but with the methyl group in the para position.

    2’,6’-Dichloro-3-(2-methylphenyl)propiophenone: Similar structure but with the methyl group in the ortho position.

    2’,6’-Dichloro-3-(3-ethylphenyl)propiophenone: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of 2’,6’-Dichloro-3-(3-methylphenyl)propiophenone lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(3-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-4-2-5-12(10-11)8-9-15(19)16-13(17)6-3-7-14(16)18/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMENFXIJNRGAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644102
Record name 1-(2,6-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-27-9
Record name 1-(2,6-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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